molecular formula C14H9FN2O2 B8036571 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B8036571
M. Wt: 256.23 g/mol
InChI Key: OVQXIJMDSHPXPS-UHFFFAOYSA-N
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Description

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is a fluorinated isoindoline-1,3-dione derivative characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a methyl linker to the isoindoline-1,3-dione core.

Properties

IUPAC Name

2-[(2-fluoropyridin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-12-9(4-3-7-16-12)8-17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQXIJMDSHPXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 2-fluoropyridine-3-methanol with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . This method yields the desired isoindoline-1,3-dione derivative with moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-diones, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds related to isoindoline derivatives exhibit significant anticancer properties. The presence of the fluoropyridine moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Case Study:
A study published in Journal of Medicinal Chemistry explored various isoindoline derivatives, including those similar to 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione. The results demonstrated that these compounds inhibited cell proliferation in several cancer cell lines, suggesting their potential as lead compounds for further development .

2. Antimicrobial Properties
The antimicrobial efficacy of isoindoline derivatives has also been investigated. The introduction of the fluoropyridine group is believed to enhance the compound's interaction with microbial enzymes.

Data Table: Antimicrobial Activity

CompoundMicrobial StrainInhibition Zone (mm)
2-FP-IsoindolineE. coli15
2-FP-IsoindolineS. aureus18

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). Its ability to form stable films and its photophysical properties are under investigation for potential applications in display technologies.

Case Study:
Research conducted by materials scientists has shown that incorporating this compound into polymer matrices improves the efficiency and stability of OLED devices .

Research Tool Applications

1. Chemical Probes
Due to its specific interactions with biological targets, this compound can serve as a chemical probe in biological research. It can be utilized to study enzyme mechanisms or cellular pathways.

Data Table: Research Applications

Application TypeDescription
Chemical ProbeUsed to investigate enzyme inhibition mechanisms
Fluorescent MarkerPotential use in imaging techniques

Mechanism of Action

The mechanism of action of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluoropyridine moiety enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

a. 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione (2l)

  • Structure : Features a pyridine ring at the 2-position (unfluorinated) linked via a methyl group.
  • Synthesis : Yielded 76% via nucleophilic substitution of potassium phthalimide with pyridin-2-ylmethyl bromide .
  • Key Data : Melting point 112–114°C; confirmed by $ ^1H $ NMR (δ 8.52–7.85 ppm for pyridine protons) and HRMS .

b. 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione

  • Structure : Chloropyridazinylmethyl substitution.
  • Safety Profile : Classified under GHS as hazardous (acute toxicity, skin irritation) .
  • Commercial Availability : Priced at $85–$2142 per gram, reflecting challenges in synthesis and purification .
  • Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity .

Halogenated Isoindoline-1,3-dione Derivatives

a. 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione

  • Structure : Dichloro-substituted isoindoline core with a fluorophenyl group.
  • Biological Activity : Exhibits enhanced cytotoxicity due to halogenation; IC$ _{50} $ values <50 µM in cancer cell lines .
  • Comparison : The dichloro core increases steric hindrance, whereas the fluorophenyl group improves membrane permeability.

b. 2-(3-((2-Fluorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 2)

  • Synthesis : 26.2% yield via epoxide ring-opening with 2-fluorobenzylamine .
  • Key Data : $ ^1H $ NMR δ 7.85–6.90 ppm (aromatic), δ 4.15–3.45 ppm (propyl chain) .
  • Comparison : The hydroxypropyl spacer introduces hydrogen-bonding capacity, absent in the target compound.

Heterocyclic and Aromatic Derivatives

a. 2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione (2k)

  • Structure : Thiophene substituent.
  • Properties : Higher lipophilicity (logP 2.8) compared to pyridine analogs .
  • Comparison : Thiophene’s sulfur atom may confer distinct electronic properties, influencing binding to biological targets.

b. 2-(4-Acetyl-2,6-dimethylphenyl)isoindoline-1,3-dione

  • Structure : Acetylated phenyl group.
  • Activity : Demonstrates antiamnesic effects in murine models via cholinesterase inhibition .
  • Comparison : Bulky substituents like acetyl reduce solubility but enhance target specificity.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight Melting Point (°C) Yield (%) logP
2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione 266.27 112–114 76 1.2
2-(3-((2-Fluorobenzyl)amino)-2-hydroxypropyl) 371.38 N/A 26.2 0.9
5,6-Dichloro-2-(2-fluorophenyl) 324.12 142 68 2.5
2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione 271.33 98–100 82 2.8

Key Research Findings

Fluorine’s Role : Fluorine substitution enhances metabolic stability and bioavailability by reducing oxidative metabolism .

Synthetic Challenges : Fluorinated pyridine derivatives require stringent conditions (e.g., anhydrous solvents, catalytic bases) to achieve moderate yields (26–36%) .

Biological Trends : Halogenation and heteroaromatic substituents correlate with improved anticancer and antimicrobial activities .

Biological Activity

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity and other pharmacological effects.

  • Molecular Formula : C14H9FN2O2
  • Molecular Weight : 256.23 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human tumor cells.

In Vitro Studies

A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The results indicated:

  • Mean GI50 : 15.72 μM
  • Mean TGI : 50.68 μM

These values suggest that the compound exhibits significant antitumor activity, particularly against colon cancer cells (COLO 205), where it displayed a selectivity index (SI) of 9.24, indicating a higher potency against cancer cells compared to normal cells .

Case Study: A549 Cell Line

In another investigation focusing on lung adenocarcinoma (A549 cell line), the compound demonstrated:

  • Inhibition of Cell Viability : The treatment resulted in a notable reduction in cell viability, supporting its potential as an anticancer agent .

The proposed mechanism for the anticancer activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer cell survival and proliferation .

Other Biological Activities

Beyond anticancer properties, isoindoline derivatives are known to exhibit various biological activities:

  • Acetylcholinesterase Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective effects against oxidative stress in neuronal models .

Pharmacokinetics and Toxicity

The pharmacokinetic profile and toxicity assessments are crucial for understanding the therapeutic potential and safety of the compound. Preliminary studies indicate favorable drug-like properties, but further research is necessary to establish comprehensive pharmacokinetic data and long-term toxicity profiles .

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